molecular formula C15H10N2O2 B12844972 1-(furan-2-carbonyl)-2H-quinoline-2-carbonitrile

1-(furan-2-carbonyl)-2H-quinoline-2-carbonitrile

Cat. No.: B12844972
M. Wt: 250.25 g/mol
InChI Key: VUJBNBLXFORPGS-UHFFFAOYSA-N
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Description

1-(Furan-2-carbonyl)-1,2-dihydroquinoline-2-carbonitrile is an organic compound that features a furan ring, a quinoline moiety, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Furan-2-carbonyl)-1,2-dihydroquinoline-2-carbonitrile typically involves the reaction of furan-2-carbonyl chloride with 1,2-dihydroquinoline-2-carbonitrile under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Common solvents used include dichloromethane or toluene, and the reaction is often catalyzed by a base such as triethylamine .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions: 1-(Furan-2-carbonyl)-1,2-dihydroquinoline-2-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted quinolines, amines, and furan derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

1-(Furan-2-carbonyl)-1,2-dihydroquinoline-2-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Furan-2-carbonyl)-1,2-dihydroquinoline-2-carbonitrile involves its interaction with specific molecular targets. The furan ring and quinoline moiety can interact with enzymes and receptors, potentially inhibiting or activating biological pathways. The nitrile group can form hydrogen bonds with target proteins, influencing their function .

Comparison with Similar Compounds

Properties

Molecular Formula

C15H10N2O2

Molecular Weight

250.25 g/mol

IUPAC Name

1-(furan-2-carbonyl)-2H-quinoline-2-carbonitrile

InChI

InChI=1S/C15H10N2O2/c16-10-12-8-7-11-4-1-2-5-13(11)17(12)15(18)14-6-3-9-19-14/h1-9,12H

InChI Key

VUJBNBLXFORPGS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(N2C(=O)C3=CC=CO3)C#N

Origin of Product

United States

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